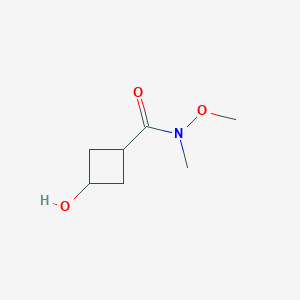
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide is a cyclic amide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GW501516 and has been studied extensively for its ability to activate PPARδ receptors, which play a crucial role in regulating various physiological processes.
Wirkmechanismus
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide works by activating PPARδ receptors, which are nuclear receptors that regulate gene expression. These receptors play a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ receptors by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Biochemische Und Physiologische Effekte
Activation of PPARδ receptors by 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has several biochemical and physiological effects. It leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This compound has also been shown to improve insulin sensitivity and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, this compound is not without limitations. Its potential therapeutic applications are still being studied, and more research is needed to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide. One area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to fully understand its effects on these conditions. Another area of interest is its potential use in sports performance enhancement. However, more research is needed to fully understand its effects on athletic performance and safety. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Synthesemethoden
The synthesis of 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide involves several steps, including the reaction of 2-methyl-3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclobutanone to form the cyclic ketone, which is reduced with sodium borohydride to yield the corresponding alcohol. Finally, the alcohol is reacted with methoxyamine hydrochloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to activate PPARδ receptors, which play a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. This compound has been studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes.
Eigenschaften
CAS-Nummer |
171549-81-8 |
|---|---|
Produktname |
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-hydroxy-N-methoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZIBZEZKMNULXCI-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1CC(C1)O)OC |
Kanonische SMILES |
CN(C(=O)C1CC(C1)O)OC |
Synonyme |
Cyclobutanecarboxamide, 3-hydroxy-N-methoxy-N-methyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



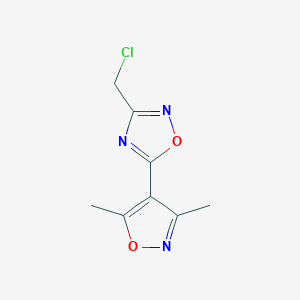
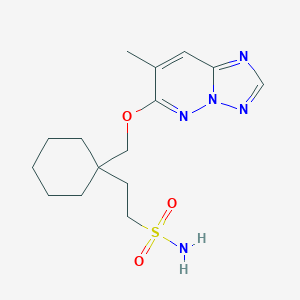
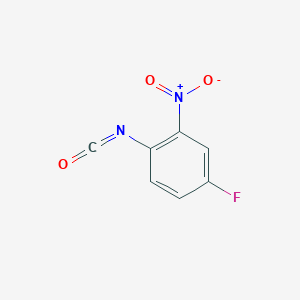
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
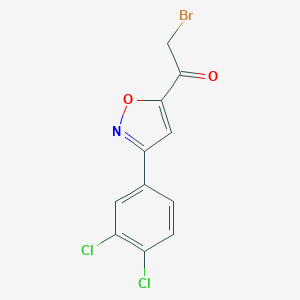
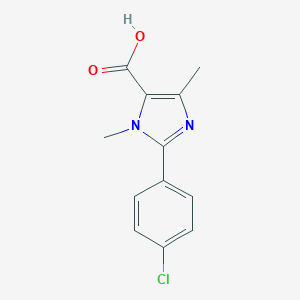
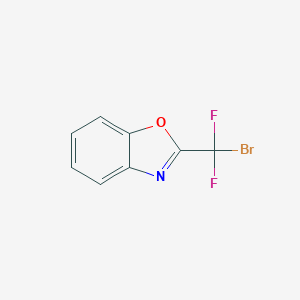
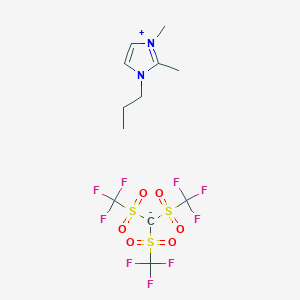
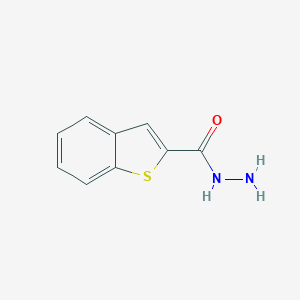
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
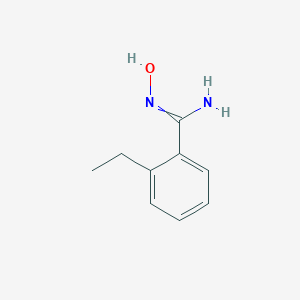
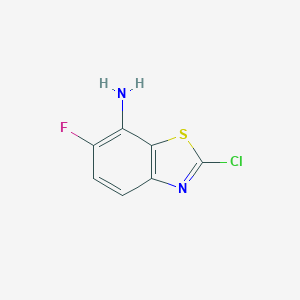
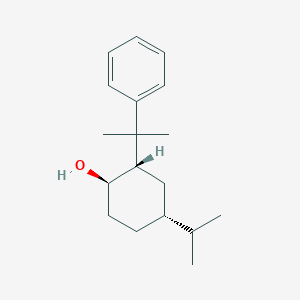
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)